molecular formula C7H11N5O3 B2934726 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide CAS No. 1006994-67-7

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Cat. No. B2934726
M. Wt: 213.197
InChI Key: QKRUZYYYDZTVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide, also known as DPI, is a potent and selective inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS) in cells, which are important in many physiological processes, but can also cause damage to cells and tissues if produced in excess. DPI has been widely used in scientific research to study the role of NADPH oxidases in various diseases and conditions.

Mechanism Of Action

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide works by inhibiting the activity of NADPH oxidases, which are enzymes that produce ROS in cells. By inhibiting the production of ROS, (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide can help to reduce oxidative stress and inflammation, which are important factors in many diseases and conditions.

Biochemical And Physiological Effects

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving endothelial function, and reducing blood pressure. It has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide in lab experiments is its potency and selectivity as an inhibitor of NADPH oxidases. This allows researchers to specifically target these enzymes and study their role in various diseases and conditions. However, one limitation of using (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is that it can have off-target effects on other enzymes and pathways, which can complicate the interpretation of results.

Future Directions

There are many future directions for research on (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide and its role in various diseases and conditions. One area of interest is the development of more selective inhibitors of NADPH oxidases, which could help to reduce off-target effects and improve the specificity of these inhibitors. Another area of interest is the investigation of the role of NADPH oxidases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential use of NADPH oxidase inhibitors like (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide as therapeutic agents.

Synthesis Methods

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide can be synthesized by reacting 3,5-dimethyl-4-nitropyrazole with hydroxylamine hydrochloride, followed by reaction with ethyl chloroformate and then reaction with hydroxylamine hydrochloride again. The resulting compound is then reacted with 2-aminoethanol to form (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide.

Scientific Research Applications

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide has been used in many scientific research studies to investigate the role of NADPH oxidases in various diseases and conditions, including cardiovascular disease, cancer, and inflammation. It has been shown to inhibit the production of ROS in cells, which can help to reduce oxidative stress and inflammation.

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUZYYYDZTVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=NO)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/O)/N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

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